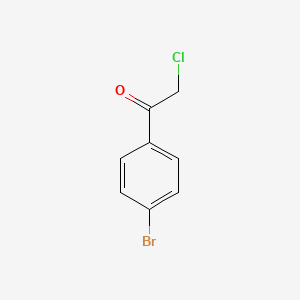

1-(4-Bromophenyl)-2-chloroethanone

説明

Nomenclature and Structural Characterization of 1-(4-Bromophenyl)-2-chloroethanone

IUPAC Name and Common Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(4-bromophenyl)-2-chloroethan-1-one . fda.gov In scientific literature and chemical catalogs, it is also frequently referred to by several synonyms. These alternative names are often based on older nomenclature systems or are trivial names that have gained common usage.

| Type | Name |

| IUPAC Name | 1-(4-bromophenyl)-2-chloroethan-1-one |

| Common Synonyms | 2-Chloro-4'-bromoacetophenone |

| 4-Bromo-1-(chloroacetyl)benzene | |

| p-Bromophenacyl chloride | |

| Chloromethyl 4-bromophenyl ketone | |

| 4′-Bromo-α-chloroacetophenone |

This table provides a list of the IUPAC name and common synonyms for this compound. fda.govcymitquimica.com

Molecular Formula and Molecular Weight

The molecular formula of this compound is C8H6BrClO . fda.gov This formula indicates that each molecule is composed of eight carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom. The molecular weight of the compound is approximately 233.49 g/mol . fda.govncats.ioepa.gov

| Property | Value |

| Molecular Formula | C8H6BrClO |

| Molecular Weight | 233.49 g/mol |

This table summarizes the molecular formula and molecular weight of this compound. fda.govncats.ioepa.gov

Structural Features: Brominated Phenyl Group, Carbonyl Group, and Chloro Substituent

The chemical reactivity and utility of this compound are a direct result of its distinct structural features. cymitquimica.com The molecule consists of a central ethanone (B97240) backbone. One of the carbon atoms of the ethane (B1197151) chain is part of a carbonyl group (C=O), and the other is attached to a chlorine atom. The carbonyl carbon is also bonded to a phenyl group that is substituted with a bromine atom at the para (4-position).

The brominated phenyl group influences the electronic properties of the molecule. The carbonyl group serves as a key reactive site, particularly for nucleophilic addition reactions. The α-chloro substituent is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. cymitquimica.com This combination of functional groups provides multiple avenues for chemical modification.

Significance in Organic Synthesis and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a variety of organic compounds. cymitquimica.comguidechem.com Its bifunctional nature allows it to participate in a range of chemical transformations, leading to the formation of more complex molecular architectures.

In organic synthesis , it is widely used as a starting material or a key building block. guidechem.com The presence of the α-chloro ketone functionality allows for the introduction of various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the phenyl ring can also be a site for further functionalization, for instance, through cross-coupling reactions. nih.gov

In medicinal chemistry , this compound serves as a scaffold for the synthesis of new therapeutic agents. Halogenated compounds, in general, are of significant interest in drug discovery. researchgate.netnih.gov The specific structural motifs present in this compound can be found in various biologically active molecules. For example, derivatives of this compound have been investigated for their potential as antifungal and antibacterial agents. nih.govresearchgate.net

Historical Context and Evolution of Research on Halogenated Ethanones

The study of halogenated organic compounds has a rich history dating back to the 19th century. wikipedia.orgwikipedia.org The synthesis of the first organofluorine compound was reported in 1862. nih.gov The development of methods to introduce halogen atoms into organic molecules opened up new avenues in chemical research and industry. nih.gov

The industrial production of halogenated compounds accelerated with the discovery of their utility as solvents, refrigerants, and anesthetics. wikipedia.org Chlorinated compounds, in particular, became widely used. nih.gov Research into halogenated ketones, a subset of this broader class, has been driven by their versatility as synthetic intermediates.

The evolution of analytical techniques, such as spectroscopy and chromatography, has greatly enhanced the ability of chemists to characterize these compounds and study their reactions in detail. The development of new synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, has further expanded the scope of their applications.

Scope and Objectives of Research on this compound

Current research on this compound is multifaceted, with objectives spanning both fundamental and applied chemistry. A primary focus is on the development of new and efficient synthetic methods that utilize this compound as a starting material. chemicalbook.com This includes the exploration of novel reaction conditions and catalytic systems to achieve higher yields, selectivity, and atom economy.

Another significant area of research is the synthesis of novel heterocyclic compounds and other complex organic molecules with potential biological activity. researchgate.net By strategically modifying the structure of this compound, researchers aim to design and create new drug candidates and agrochemicals. cymitquimica.comguidechem.com

Furthermore, computational studies are increasingly being employed to understand the reactivity and properties of this compound at a molecular level. These theoretical investigations can help in predicting reaction outcomes and in the rational design of new synthetic targets.

Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQNNQFCUAGJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194928 | |

| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-02-3 | |

| Record name | 1-(4-Bromophenyl)-2-chloroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4209-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734VJ39EEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1 4 Bromophenyl 2 Chloroethanone

Established Synthetic Routes

Friedel-Crafts Acylation of Bromobenzene (B47551) with Chloroacetyl Chloride

A primary and widely utilized method for synthesizing 1-(4-bromophenyl)-2-chloroethanone is the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). uni-siegen.de The reaction involves the formation of a highly reactive acylium ion from chloroacetyl chloride and the Lewis acid, which then attacks the electron-rich benzene (B151609) ring of bromobenzene. The bromine atom on the benzene ring is an ortho-, para- director, leading to the formation of both 2-bromo- and 4-bromo-substituted products. However, the para-isomer, this compound, is generally the major product due to steric hindrance at the ortho position. tcd.ie

The reaction is often carried out in a suitable solvent such as carbon disulfide, nitromethane, or 1,2-dichloroethane (B1671644). google.com The choice of solvent can influence the reaction rate and selectivity. Following the acylation, the reaction mixture is typically quenched with ice and water, and the product is isolated through extraction and purified by distillation or crystallization. uni-siegen.de Modified montmorillonite (B579905) K10 catalysts, particularly those modified with iron(III) chloride, have also been shown to be effective catalysts for this reaction, offering good yields and selectivity.

Table 1: Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Conditions |

| Reactants | Bromobenzene, Chloroacetyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃), Iron(III) Chloride modified Montmorillonite K10 |

| Solvent | Carbon Disulfide, Nitromethane, 1,2-Dichloroethane |

| Temperature | 0°C to 50°C |

| Work-up | Quenching with ice/water, extraction, distillation/crystallization |

Halogenation and Subsequent Reduction of Related Ketone Derivatives

An alternative approach involves the halogenation of a related ketone, such as 1-(4-bromophenyl)ethanone, followed by subsequent reactions. For instance, the α-bromination of 1-(4-bromophenyl)ethanone can yield 2-bromo-1-(4-bromophenyl)ethanone. rsc.org While this specific example leads to a brominated analog, similar strategies involving chlorination of the α-carbon of a suitable ketone precursor could theoretically be employed.

Another related but distinct pathway involves the synthesis of 1-(4-bromo-phenyl)-2-chloro-propan-1-one, a structurally similar compound. chemicalbook.com This highlights the broader applicability of halogenation reactions on ketone derivatives in this chemical space.

Nucleophilic Substitution Reactions on Halogenated Precursors

Nucleophilic substitution reactions provide another synthetic route to this compound and its derivatives. libretexts.org This strategy typically involves a precursor molecule that already contains a good leaving group, which is then displaced by a nucleophile. chemguide.co.uk For example, 2-bromo-1-(4-bromophenyl)ethanone can react with a chloride source in a nucleophilic substitution reaction to replace the bromine atom with a chlorine atom, although this specific conversion to the title compound is not a common primary synthetic route.

A more illustrative example of this type of reaction is the synthesis of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, where 2-bromo-1-(4-bromophenyl)ethanone is treated with 4-chlorophenol (B41353) in the presence of a base like potassium carbonate. nih.govresearchgate.net In this case, the phenoxide ion acts as the nucleophile, displacing the bromide. This demonstrates the utility of halogenated precursors in generating a variety of derivatives through nucleophilic substitution. These reactions are typically carried out in a polar aprotic solvent like DMF at room temperature. nih.gov

Reaction of 2,2,2-trichloro-1-phenylethanone (B6323949) with CuCl/bipyridyl

A more specialized method involves the reaction of a trichlorinated precursor, 2,2,2-trichloro-1-phenylethanone, with a copper(I) chloride/bipyridyl complex. chemicalbook.com This reaction, carried out under an inert atmosphere and reflux conditions in a mixed solvent system of 1,2-dichloroethane and benzene, can selectively produce α-monochloro ketones. chemicalbook.com The reaction proceeds via a copper-bpy complex and results in the formation of this compound with a reported yield of around 55%. chemicalbook.com The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product is purified by column chromatography. chemicalbook.com

Novel and Emerging Synthetic Strategies

Flow Chemistry Adaptations for Improved Control and Yield

The principles of flow chemistry are increasingly being applied to organic synthesis to enhance reaction control, improve safety, and increase yields. flinders.edu.aujst.org.in While a specific flow chemistry synthesis for this compound is not extensively documented in the provided search results, the adaptation of established batch reactions to continuous flow systems is a logical progression. For instance, the Friedel-Crafts acylation, a cornerstone of its synthesis, could be adapted to a flow process. This would involve pumping the reactants and catalyst through a heated reactor coil, allowing for precise control over reaction time and temperature, potentially leading to higher selectivity and reduced by-product formation. The use of packed-bed reactors containing a solid-supported catalyst, such as the Fe-modified montmorillonite K10, would be particularly amenable to a flow chemistry setup. The advantages of flow chemistry, such as efficient mixing and heat transfer, could help to manage the exothermicity often associated with Friedel-Crafts reactions. thieme-connect.denih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and related structures, these principles are increasingly being applied.

One notable green approach involves the use of microwave irradiation. For the synthesis of novel imidazole-based hybrids, which may share synthetic precursors or methodologies with the target compound, microwave-assisted synthesis has been shown to be effective. Reactions can be completed in as little as 5 to 10 minutes at 90°C. This method often leads to the precipitation of the product, which can then be purified by washing with water and methanol, followed by column chromatography if necessary. nih.gov

Another key aspect of green chemistry is solvent selection. Tools and guides, such as the CHEM21 solvent selection guide, are employed to choose solvents with minimal environmental and health hazards. semanticscholar.org This guide ranks solvents on safety, health, and environmental impact, allowing chemists to make more sustainable choices. semanticscholar.org For instance, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are identified as having low environmental hazards. semanticscholar.org The goal is to find a solvent that not only facilitates a high reaction conversion in a short time but also aligns with green chemistry principles. semanticscholar.org

Asymmetric Synthesis of Chiral Analogs (e.g., (S)-1-(4-bromophenyl)-2-chloroethanol)

The synthesis of specific stereoisomers (enantiomers) is crucial in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities. The asymmetric synthesis of chiral analogs, such as (S)-1-(4-bromophenyl)-2-chloroethanol, which is a reduced form of the target ketone, highlights advanced synthetic strategies.

A prominent method for achieving high enantioselectivity is through the use of chiral catalysts. For example, the asymmetric homologation of boronic acids using a binol-derived organocatalyst can generate chiral alpha-allyl boronates. youtube.com These intermediates can then be used in subsequent reactions to produce chiral alcohols. youtube.com

Photoenzymatic catalysis represents another cutting-edge approach. Researchers have successfully evolved a flavin-dependent "ene"-reductase to catalyze the coupling of α,α-dichloroamides with alkenes. nih.gov This method yields α-chloroamides with excellent chemo- and stereoselectivity. nih.gov Mechanistic studies suggest that the enzyme templates a charge-transfer complex, and the precise orientation of molecules within this complex is key to the observed stereoselectivity. nih.gov While not a direct synthesis of the title compound, these advanced methodologies for creating chiral chloro-compounds are highly relevant.

The synthesis of chiral 2-bromohomoallylic alcohols has also been achieved using the tartrate ester of (2-bromoallyl)boronic acid. thieme-connect.de This demonstrates the utility of chiral borane (B79455) reagents in asymmetric synthesis.

Optimization of Reaction Parameters and Purity

Achieving optimal yield and purity requires careful control over various reaction parameters.

Temperature, Solvent Polarity, and Stoichiometry Control

The interplay between temperature, solvent polarity, and the stoichiometry of reactants is critical for maximizing the desired product formation while minimizing side reactions.

Temperature: Temperature control is paramount, especially for exothermic reactions where poor control can lead to reduced yield due to side reactions or even unsafe runaway conditions. cetjournal.it For instance, in the oxidation of 2-octanol (B43104) to 2-octanone, controlling the temperature is essential for a safe operation. cetjournal.it The use of automated lab reactors allows for precise temperature control, which is crucial for obtaining reliable and reproducible data. cam.ac.uk

Solvent Polarity: The choice of solvent can significantly influence reaction rates and even the reaction mechanism. A Linear Solvation Energy Relationship (LSER) can be used to understand the effect of solvent polarity on the reaction rate constant. semanticscholar.org For a given reaction, a set of solvents that support the same reaction mechanism can be analyzed to determine the relationship between the natural logarithm of the rate constant (ln(k)) and solvent polarity parameters such as hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability. semanticscholar.org

Stoichiometry: The molar ratio of reactants must be carefully optimized. In a study on the synthesis of 2,2-dihalo-N-phenylacetamides, the amounts of the halogen source and a Lewis acid catalyst were systematically varied to find the optimal conditions. researchgate.net For example, using 1.3 equivalents of the halogenating agent and 1.5 equivalents of zinc(II) chloride at room temperature for one hour gave the best results. researchgate.net Automated flow chemistry platforms can be particularly effective for optimizing stoichiometry, allowing for precise control and rapid screening of different reactant ratios. cam.ac.uk

The following table provides an example of how reaction parameters can be optimized for a given reaction.

| Entry | Solvent | Temperature (°C) | DIB (equiv.) | ZnCl2 (equiv.) | Time (h) | Yield (%) |

| 1 | Dioxane | rt | 1.3 | 1.5 | 1 | 95 |

| 2 | CH2Cl2 | rt | 1.3 | 1.5 | 1 | 80 |

| 3 | Toluene | rt | 1.3 | 1.5 | 1 | 75 |

| 4 | Dioxane | 0 | 1.3 | 1.5 | 1 | 85 |

| 5 | Dioxane | 50 | 1.3 | 1.5 | 1 | 90 |

| 6 | Dioxane | rt | 1.1 | 1.5 | 1 | 88 |

| 7 | Dioxane | rt | 1.5 | 1.5 | 1 | 92 |

| 8 | Dioxane | rt | 1.3 | 1.0 | 1 | 70 |

This table is illustrative and based on the optimization process described in a study for a related transformation. researchgate.net

Purification Techniques (e.g., Column Chromatography, Recrystallization)

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts.

Column Chromatography: This is a widely used technique for purifying organic compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. chemicalbook.com Different components of the mixture travel through the column at different rates, allowing them to be separated. For the purification of this compound, a typical solvent system for elution might be a mixture of n-hexane and ethyl acetate. chemicalbook.com The progress of the separation is often monitored by thin-layer chromatography (TLC). chemicalbook.com

Recrystallization: This technique is used to purify solid compounds. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The purified crystals can then be collected by filtration.

In some cases, a simple filtration and washing procedure may be sufficient. For example, if the product precipitates from the reaction mixture, it can be collected by filtration and washed with appropriate solvents to remove impurities. nih.gov

Chemical Reactivity and Mechanistic Studies of 1 4 Bromophenyl 2 Chloroethanone

Electrophilic Reactivity Due to Halogenated Nature

The presence of electron-withdrawing bromine and chlorine atoms significantly influences the electrophilic character of 1-(4-Bromophenyl)-2-chloroethanone. cymitquimica.com These halogens pull electron density away from the aromatic ring and the carbonyl carbon, respectively, rendering these sites more susceptible to attack by electron-rich species. This inherent electrophilicity is a cornerstone of its utility in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The chloroacetyl group in this compound is a prime target for nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent carbonyl group makes the carbon atom bearing the chlorine highly electrophilic and thus, readily attacked by a variety of nucleophiles.

Substitution of the Chloro Group with Nucleophiles (e.g., Amines, Alcohols, Thiols)

The chlorine atom can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols. The reaction with amines is a classic example of nucleophilic substitution. chemguide.co.uklibretexts.org Primary amines, for instance, can react with the α-halo ketone to form secondary amines. However, the reaction can be complex, often leading to a mixture of secondary and tertiary amines, as the initially formed secondary amine can also act as a nucleophile and react with another molecule of the ketone. chemguide.co.ukchemguide.co.uk To favor the formation of the secondary amine, a large excess of the primary amine is typically used. chemguide.co.uk The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon, leading to the displacement of the chloride ion. chemguide.co.uk

Similarly, alcohols and thiols can act as nucleophiles, leading to the formation of α-alkoxy and α-thio ketones, respectively. These reactions are fundamental in the construction of various organic frameworks. For instance, the reaction with thiols is utilized in the synthesis of compounds like 1-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone, which serves as an intermediate for creating 1,3,4-oxadiazole (B1194373) derivatives. evitachem.com

Formation of Ethers (e.g., 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone)

A specific and well-documented example of nucleophilic substitution is the synthesis of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. In a typical procedure, 2-bromo-1-(4-bromophenyl)ethanone (a closely related analog) is treated with 4-chlorophenol (B41353) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov The phenoxide ion, generated in situ, acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide ion to form the corresponding ether. nih.gov This reaction highlights the facility with which the halogen at the α-position can be substituted to create more complex molecular architectures.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 2-Bromo-1-(4-bromophenyl)ethanone | 4-Chlorophenol | Potassium Carbonate | DMF | 1-(4-Bromophenyl)-2-(4-chlorophenoxy)ethanone | 91.2% nih.gov |

Reactions of the Carbonyl Group

The carbonyl group in this compound is another reactive center, susceptible to both reduction and oxidation reactions.

Reduction to Alcohols (e.g., using Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The ketone functionality can be readily reduced to a secondary alcohol using hydride-based reducing agents. libretexts.org Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is effective for this transformation and can be used in protic solvents like ethanol (B145695). libretexts.org The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with water provides the alcohol. libretexts.org For instance, the reduction of cyclohexanone (B45756) to cyclohexanol (B46403) using sodium borohydride is a common laboratory experiment that demonstrates this type of transformation. scribd.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also achieves this reduction but must be used in aprotic solvents under anhydrous conditions. libretexts.org

| Ketone | Reducing Agent | Product |

| This compound | Sodium Borohydride | 1-(4-Bromophenyl)-2-chloroethanol |

| This compound | Lithium Aluminum Hydride | 1-(4-Bromophenyl)-2-chloroethanol |

Oxidation to Carboxylic Acids or Other Derivatives

The oxidation of the carbonyl group in this compound can lead to the formation of carboxylic acids or other oxidized products. While direct oxidation of the ketone can be challenging, certain reagents and conditions can facilitate this transformation. For example, a mixture of Oxone and trifluoroacetic acid provides a metal-free method for oxidizing various ketones to their corresponding carboxylic acids. organic-chemistry.org Another approach involves a metal-free, one-pot, two-step synthesis using iodine as a catalyst with DMSO and TBHP as oxidants to convert aryl alkyl ketones into aryl carboxylic acids. organic-chemistry.org These methods offer pathways to cleave the C-C bond adjacent to the carbonyl group, ultimately yielding the carboxylic acid derivative of the aromatic portion.

Cycloaddition Reactions

While not participating in pericyclic cycloaddition reactions in the classical sense, this compound is a key reactant in several condensation reactions that result in the formation of five-membered heterocyclic rings. These reactions can be considered formal cycloadditions, as they lead to cyclic products. Notable examples include the Hantzsch thiazole (B1198619) synthesis, the Feist-Benary furan (B31954) synthesis, and the Gewald aminothiophene synthesis.

Hantzsch Thiazole Synthesis: This method involves the reaction of an α-haloketone, such as this compound, with a thioamide. synarchive.comyoutube.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. synarchive.comyoutube.com The aromaticity of the resulting thiazole provides a thermodynamic driving force for the reaction. youtube.com

Feist-Benary Furan Synthesis: In this synthesis, an α-haloketone reacts with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia (B1221849) to form a substituted furan. wikipedia.orgquimicaorganica.orgambeed.comyoutube.com The mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the chloride. Subsequent cyclization and dehydration yield the furan ring. quimicaorganica.orgyoutube.com

Gewald Aminothiophene Synthesis: This is a one-pot, multi-component reaction that produces a polysubstituted 2-aminothiophene. It involves the condensation of a ketone or aldehyde with an α-cyanoester, elemental sulfur, and a base. wikipedia.orgorganic-chemistry.orgchemrxiv.org While not directly using this compound as the ketone component, the principles of this reaction are relevant to the broader reactivity of ketones in forming heterocyclic systems. The reaction starts with a Knoevenagel condensation, followed by the addition of sulfur. wikipedia.orgchemrxiv.org

A summary of these formal cycloaddition reactions is presented in the table below.

| Synthesis Name | Reactants with this compound | Product Type |

| Hantzsch Thiazole Synthesis | Thioamide | Substituted Thiazole |

| Feist-Benary Furan Synthesis | β-Dicarbonyl Compound | Substituted Furan |

| Gewald Aminothiophene Synthesis | α-Cyanoester, Elemental Sulfur | Substituted 2-Aminothiophene |

Comparative Reactivity with Structural Analogs

The reactivity of this compound can be better understood by comparing it with its structural analogs.

The presence of a hydroxyl group, either in the reactant or as a substituent on a reacting partner, can significantly influence the regioselectivity of reactions involving this compound. For instance, in reactions with o-hydroxycarbonyl compounds, the hydroxyl group can act as an intramolecular nucleophile, leading to the formation of benzofurans. nih.gov In the context of the Feist-Benary synthesis, an enolizable β-dicarbonyl compound exists in equilibrium with its enol form, which contains a hydroxyl group. The oxygen of this enol can act as the nucleophile in the cyclization step, leading to the furan ring.

An α,β-unsaturated ketone presents a different mode of reactivity compared to this compound. While both are electrophilic, the site of nucleophilic attack differs. In α,β-unsaturated ketones, nucleophilic attack can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The outcome is often dependent on the nature of the nucleophile. In contrast, the primary site of nucleophilic attack in this compound is the α-carbon, leading to the displacement of the chloride ion in an SN2 reaction. This is due to the good leaving group ability of the chloride and the electrophilicity of the α-carbon, which is enhanced by the adjacent electron-withdrawing carbonyl group. nih.gov

The following table summarizes the key reactivity differences:

| Compound Type | Primary Electrophilic Site(s) | Typical Reaction with Nucleophiles |

| This compound | α-Carbon, Carbonyl Carbon | SN2 displacement of chloride |

| α,β-Unsaturated Ketone | β-Carbon, Carbonyl Carbon | 1,4-Conjugate Addition or 1,2-Addition |

Mechanistic Investigations of Key Transformations

The mechanisms of reactions involving this compound are influenced by the choice of catalysts and reagents, and can also proceed through radical pathways.

The choice of catalyst and reaction conditions can direct the outcome of reactions with this compound.

Base Catalysis: In reactions like the Feist-Benary synthesis, bases such as ammonia or pyridine are crucial for the deprotonation of the β-dicarbonyl compound to form the reactive enolate. wikipedia.org

Phase-Transfer Catalysis (PTC): PTC can be employed to enhance the reaction rate between reactants in immiscible phases. For instance, in the alkylation of nucleophiles with α-haloketones, a phase-transfer catalyst can facilitate the transfer of the nucleophile from an aqueous phase to the organic phase containing the ketone. crdeepjournal.orgmdpi.comunimi.it Chiral phase-transfer catalysts have also been used to achieve asymmetric synthesis. unimi.itaustinpublishinggroup.com

Microwave and Ultrasound Assistance: Microwave irradiation has been shown to accelerate the synthesis of various heterocyclic compounds from α-haloketones, often leading to higher yields and shorter reaction times. wikipedia.orgmdpi.comnih.govsphinxsai.comnih.govresearchgate.netarkat-usa.org Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govnih.govekb.eg

Copper(I) Catalysis: A diastereoselective reaction involving the synthesis of this compound from 2,2,2-trichloro-1-phenylethanone (B6323949) has been reported using a copper(I) chloride/bipyridyl complex as a catalyst under an inert atmosphere. chemicalbook.com

The table below outlines the role of different catalytic systems.

| Catalytic System | Role in Reaction | Example Application |

| Base (e.g., Pyridine) | Deprotonation to form nucleophile | Feist-Benary Furan Synthesis |

| Phase-Transfer Catalyst | Facilitates reaction between phases | Asymmetric alkylation |

| Microwave Irradiation | Accelerates reaction rates | Hantzsch Thiazole Synthesis |

| Ultrasound (Sonochemistry) | Enhances reactivity via cavitation | Various organic syntheses |

| Copper(I) Chloride/Bipyridyl | Catalyzes diastereoselective synthesis | Synthesis of this compound |

While many reactions of this compound proceed through ionic intermediates, radical pathways are also possible. α-Haloketones can undergo radical-initiated reactions. For example, α-keto radicals can be generated from α-bromoketones and subsequently react with other molecules. nih.gov A radical alkenylation reaction of α-halo carbonyl compounds with alkenylindiums in the presence of triethylborane (B153662) has been developed, proceeding via a radical process. organic-chemistry.org Furthermore, photocatalytic methods using copper-modified graphitic carbon nitride have been employed for the synthesis of α-haloketones from aromatic olefins, a process that involves the generation of halogen radicals. acs.org The study of OH radical-initiated reactions of unsaturated ketones also provides insights into potential radical pathways, although not directly involving this compound. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Intermediate in the Synthesis of Complex Organic Molecules

1-(4-Bromophenyl)-2-chloroethanone serves as a crucial starting material or intermediate in the construction of a wide array of intricate organic structures. Its ability to participate in various cyclization and substitution reactions makes it a key component in multi-step synthetic pathways.

This compound is a valuable precursor for synthesizing heterocyclic compounds, which form the structural core of many pharmaceuticals and agrochemicals. For instance, it is used in the synthesis of 1,2,4-triazole (B32235) derivatives. nih.govbeilstein-journals.org Compounds containing the 1,2,4-triazole scaffold are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. nih.gov The reactivity of this compound allows for its incorporation into complex molecules, such as Mannich bases, which are also recognized for their potential in the pharmaceutical and agrochemical industries due to their diverse biological activities. nih.gov

β-Adrenergic receptor blockers, or beta-blockers, are a critical class of drugs used to manage cardiovascular conditions like hypertension, angina, and cardiac arrhythmias by blocking the effects of adrenaline on β-receptors. nih.govwikipedia.org The synthesis of many beta-blockers, particularly those of the aryloxypropanolamine class, often involves the reaction of a phenoxide with an epoxide-containing side chain, such as epichlorohydrin. researchgate.net While α-haloketones like this compound are fundamental building blocks in pharmaceutical synthesis, a direct and widely documented synthetic route starting from this specific compound to commercial β-adrenergic receptor blockers is not prominently featured in the reviewed scientific literature. However, the synthesis of derivatives of existing beta-blockers, such as a bromoacetamido derivative of betaxolol, highlights the importance of halogenated intermediates in modifying and studying these drugs. nih.gov

Chiral molecules are of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. This compound serves as a prochiral building block for the creation of chiral heterocyclic systems. scienceopen.com For example, it can be used in the S-alkylation of a substituted 4H-1,2,4-triazole-3-thiol, followed by the reduction of the ketone to produce a racemic secondary alcohol. acs.org This creates a new stereocenter. Such racemic mixtures can then be resolved into their respective enantiomers, providing access to enantiopure compounds that are essential for developing stereospecific drugs. nih.gov The ability to construct these complex chiral architectures underscores the value of this chloroethanone derivative in asymmetric synthesis.

Synthesis of Specialized Derivatives

Beyond its role in medicinal chemistry, this compound is employed in the synthesis of specialized chemical derivatives with applications in material science.

Benzofuran derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities and their applications in material science, including as fluorescent materials. Specifically, certain benzodifuran derivatives are being explored for their photoluminescent properties, which are valuable for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov These materials often possess extended π-conjugated systems that are responsible for their light-emitting capabilities. While the synthesis of photoluminescent benzodifuran derivatives is an active area of research, with various synthetic routes being developed from precursors like 2-fluorophenylacetylene, a direct synthetic pathway originating from this compound is not a commonly documented method in the reviewed scientific literature. beilstein-journals.org

A notable application of this compound is in the synthesis of novel imidazole-thione linked benzotriazole (B28993) derivatives. In a documented synthetic route, this compound is reacted with a substituted thiourea (B124793) and 1-(1H-benzo[d] researchgate.nettriazol-1-yl)-2-chloroethanone in ethanol (B145695) to yield the target benzotriazole imidazole-thione derivatives. These synthesized compounds have been evaluated for their potential as anticancer agents.

Research findings have shown that some of these derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, one of the most potent compounds in a studied series, designated as BI9, demonstrated considerable activity against MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer) cell lines, with IC₅₀ values of 3.57 µM, 0.40 µM, and 2.63 µM, respectively. Further studies on compound BI9 revealed that it inhibits tubulin polymerization and induces apoptosis, highlighting the therapeutic potential of this class of derivatives.

Interactive Data Table: Antiproliferative Activity of Imidazole-Thione Linked Benzotriazole Derivatives

| Compound | MCF-7 IC₅₀ (µM) | HL-60 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

|---|---|---|---|

| BI9 | 3.57 | 0.40 | 2.63 |

Thienopyridines and Related Heterocycles

Thienopyridines represent a class of fused heterocyclic compounds with significant pharmacological importance, most notably as antiplatelet agents. The synthesis of the thienopyridine core often relies on the construction of a substituted thiophene (B33073) ring followed by annulation with a pyridine (B92270) moiety. A prominent method for constructing the requisite polysubstituted thiophene precursors is the Gewald reaction.

The Gewald reaction is a one-pot, multi-component reaction that convenes a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) compound), and elemental sulfur in the presence of a base to yield a 2-aminothiophene. This compound is a suitable α-halo ketone for this transformation. In a typical reaction sequence, the Knoevenagel condensation of the ketone with the active methylene compound precedes the addition of sulfur. The resulting intermediate then undergoes cyclization to form the thiophene ring.

For instance, the reaction of this compound with an active methylene nitrile, such as malononitrile, and elemental sulfur, would be expected to produce a 2-amino-3-cyanothiophene derivative bearing a 4-bromophenyl substituent. This thiophene derivative is a versatile intermediate that can be further elaborated to construct the fused pyridine ring of a thienopyridine system. The general utility of the Gewald reaction in synthesizing substituted 2-aminothiophenes, which are key precursors to thienopyridines, highlights a significant application of this compound in medicinal chemistry and drug discovery. acs.org

Development of Polymers with Specific Properties

While direct polymerization of this compound is not a common application, it can serve as a crucial precursor to monomers for the synthesis of functional polymers. Specifically, it can be envisioned as a starting material for the synthesis of 4-bromostyrene (B1200502), a valuable monomer in polymer chemistry. chemicalbook.comcymitquimica.comsigmaaldrich.com

4-Bromostyrene can be polymerized via free radical polymerization to yield poly(4-bromostyrene). polymersource.ca This polymer is of significant interest because the bromine atoms on the phenyl rings act as reactive handles, allowing for post-polymerization modification. This feature enables the tailoring of the polymer's properties for specific applications. For example, the bromine atoms can be replaced or used in cross-coupling reactions to introduce other functional groups, thereby altering the polymer's solubility, thermal stability, or optical properties.

The synthesis of 4-bromostyrene from this compound could potentially be achieved through a two-step process involving reduction of the ketone to an alcohol, followed by dehydration. The resulting poly(4-bromostyrene) is soluble in solvents like DMF, THF, toluene, and chloroform, and it precipitates in methanol, ethanol, water, and hexanes. polymersource.ca The ability to functionalize this polymer makes it a versatile platform for creating materials with tailored properties for applications in electronics, coatings, and advanced materials.

Below is a table summarizing the properties of poly(4-bromostyrene) obtained from the polymerization of 4-bromostyrene.

| Property | Value |

| Molecular Weight (Mn x 10³) | 11.3 |

| Polydispersity Index (PDI) | 1.15 |

| Solubility | Soluble in DMF, THF, toluene, CHCl₃ |

| Precipitates from | Methanol, ethanol, water, hexanes |

This data is based on a specific sample of poly(4-bromostyrene) and may vary. polymersource.ca

Role in Cross-Coupling Reactions

The presence of a bromo-substituted aryl group makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide. researchgate.net this compound can be coupled with a variety of aryl or vinyl boronic acids to generate biaryl or styrenyl ketones. cymitquimica.comrsc.orgeurekaselect.com This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemicalbook.comchemicalbook.com This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. chemicalbook.comchemicalbook.com The reaction of this compound with a terminal alkyne would produce an alkynyl-substituted phenacyl derivative. researchgate.netresearchgate.netbldpharm.com These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. chemicalbook.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst), and subsequent reductive elimination. researchgate.net

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. chemicalbook.comaldlab.com The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would result in the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. sigmaaldrich.comfda.gov The Heck reaction is a powerful tool for the synthesis of substituted alkenes and has found broad application in organic synthesis. sigmaaldrich.comaldlab.com The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. aldlab.com

The following table summarizes the key features of these cross-coupling reactions involving this compound.

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | C(sp²)-C(sp²) or C(sp²)-C(sp) | Pd catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd catalyst, Base |

Advanced Characterization Techniques and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the identity and assessing the purity of 1-(4-bromophenyl)-2-chloroethanone.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For the related compound 1-bromo-2-chloroethane, two distinct triplets are observed for the two methylene (B1212753) (CH₂) groups, each adjacent to a different halogen, demonstrating the sensitivity of chemical shifts to the electronic environment. docbrown.info In this compound, the protons on the aromatic ring typically appear as a set of doublets due to their distinct electronic environments, while the methylene protons adjacent to the carbonyl and chlorine atoms show a characteristic singlet.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

| ¹H NMR Data for Related Compounds |

| Compound |

| 1-bromo-2-chloroethane |

| 2-bromo-4'-chloroacetophenone |

| 4-BROMO-2-CHLOROACETANILIDE |

| 1-(4-bromophenyl)-1-phenylethylene |

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum of a related compound, 2-azido-1-(4-bromophenyl)ethanone, has been recorded and analyzed. researchgate.net Key absorptions for this compound are expected for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and the C-Br and C-Cl stretching vibrations at lower frequencies. The aromatic C-H and C=C stretching vibrations also provide characteristic signals.

| Characteristic IR Absorption Bands |

| Functional Group |

| Carbonyl (C=O) stretch |

| Aromatic C=C stretch |

| C-Cl stretch |

| C-Br stretch |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. nih.govfda.gov The isotopic pattern of the molecular ion is particularly informative due to the presence of bromine (¹⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, which have characteristic natural abundances. Fragmentation patterns can provide further structural information.

| Mass Spectrometry Data |

| Compound |

| This compound |

| 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A reverse-phase HPLC method can be employed to separate the compound from any impurities. sielc.comresearchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity of greater than 98.0% as determined by gas chromatography (GC) has been reported. tcichemicals.com

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

The crystal structure of a related compound, 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, reveals the presence of C-H···O hydrogen bonds that connect the molecules into chains. nih.gov The analysis of intermolecular interactions is critical for understanding the physical properties of the solid material. In the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, C—H⋯O hydrogen bonding and short C=O⋯C≡C contacts are observed. nih.gov Hirshfeld surface analysis indicates that H⋯H, C⋯H/H⋯C, and H⋯Br/Br⋯H interactions are significant in consolidating the crystal structure. nih.gov The supramolecular structure of 1-(4-chlorophenyl)propan-1-one is characterized by weak C—H⋯O hydrogen bonding and π–π stacking of aromatic rings. researchgate.net

| Crystallographic Data for a Related Compound: 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone |

| Parameter |

| Crystal System |

| Space Group |

| a (Å) |

| b (Å) |

| c (Å) |

| β (°) |

| V (ų) |

| Z |

Hirshfeld Surface Analysis and Crystal Voids

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. For derivatives closely related to this compound, such as 1-(4-bromophenyl)-2,2-dichloroethan-1-one, Hirshfeld surface analysis has been instrumental in deconvoluting the complex network of non-covalent interactions that govern the crystal packing. nih.govulisboa.pthacettepe.edu.tr

The analysis generates a three-dimensional surface around the molecule, color-coded to represent different properties. The dnorm surface, for instance, uses a red-white-blue color scheme to indicate intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii, respectively. nih.gov Bright red spots on the dnorm surface highlight specific, strong interactions like hydrogen bonds. nih.govmdpi.com

For the analogous compound, 1-(4-bromophenyl)-2,2-dichloroethan-1-one, the analysis reveals the most significant contributions to the crystal packing come from H···Cl/Cl···H (27.5%), H···O/O···H (15.0%), H···Br/Br···H (10.2%), and H···H (9.0%) contacts. nih.govulisboa.pthacettepe.edu.tr This detailed breakdown, often presented as a 2D fingerprint plot, quantifies the percentage contribution of each type of interaction to the total Hirshfeld surface area. In other similar bromophenyl structures, H···H, C···H/H···C, and Br···H/H···Br interactions are also shown to be dominant. nih.gov

The following table summarizes the key intermolecular contacts and their contributions for a closely related dichloro-analogue, illustrating the quantitative power of this technique.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···Cl/Cl···H | 27.5 |

| H···O/O···H | 15.0 |

| H···Br/Br···H | 10.2 |

| H···H | 9.0 |

| Data derived from the analysis of 1-(4-bromophenyl)-2,2-dichloroethan-1-one. nih.govulisboa.pthacettepe.edu.tr |

Furthermore, this analysis allows for the calculation of crystal voids, which are empty spaces within the crystal lattice. For 1-(4-bromophenyl)-2,2-dichloroethan-1-one, the void volume was calculated to be 111.55 ų, representing 12.27% of the unit cell volume. nih.govulisboa.pt The absence of large cavities suggests a compact and stable crystal packing. nih.gov

Molecular Packing and Conformational Analysis

The arrangement of molecules in the crystal, or molecular packing, is dictated by a combination of intermolecular forces. In compounds structurally similar to this compound, C—H···O hydrogen bonds are a recurring motif, often linking molecules into infinite chains. nih.govnih.govnih.gov

In the crystal structure of 1-(4-bromophenyl)-2,2-dichloroethan-1-one, these C—H···O interactions connect the molecules into chains along the b-axis. nih.govulisboa.pthacettepe.edu.tr Additionally, π–π stacking interactions are observed between the phenyl rings of adjacent molecules, with centroid-to-centroid distances measured at 3.5974 (14) Å, 3.6178 (16) Å, and 3.9387 (16) Å. nih.govulisboa.pt In contrast, a related compound, 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, also forms chains via C—H···O contacts, but the shortest intercentroid distance between aromatic rings is a longer 4.554 (2) Å. nih.govresearchgate.net

Conformational analysis focuses on the spatial arrangement of atoms within the molecule. A key parameter is the dihedral angle between the planes of the aromatic rings. In 1-(4-bromophenyl)-2,2-dichloroethan-1-one, which has two independent molecules in its asymmetric unit, the planar rings are oriented at a dihedral angle of 13.23(8)°. ulisboa.pthacettepe.edu.trresearchgate.net For 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, this angle is significantly larger at 71.31 (17)°. nih.govresearchgate.net These variations in dihedral angles reflect the different steric and electronic environments created by the substituents.

| Compound Feature | 1-(4-bromophenyl)-2,2-dichloroethan-1-one nih.govulisboa.pt | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone nih.govresearchgate.net |

| Primary Packing Motif | C—H···O hydrogen-bonded chains | C—H···O hydrogen-bonded chains |

| π–π Stacking | Present | Not prominent |

| Dihedral Angle | 13.23(8)° | 71.31 (17)° |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electrostatic Potentials

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to predict molecular properties by calculating the electron density of a system. scispace.comresearchgate.net It offers a balance between accuracy and computational cost, making it ideal for studying molecules like this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can be used to determine the optimized molecular geometry. scispace.com The results of these calculations, such as bond lengths and angles, can then be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

A key output of DFT calculations is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule and is invaluable for predicting reactivity. scispace.com It maps the electrostatic potential onto the electron iso-density surface, using a color gradient to denote electron-rich regions (typically red, indicating negative potential and susceptibility to electrophilic attack) and electron-poor regions (typically blue, indicating positive potential and susceptibility to nucleophilic attack). scispace.comresearchgate.net For molecules containing electronegative atoms like oxygen, chlorine, and bromine, the MESP would highlight these areas as regions of negative potential, while hydrogen atoms would typically be in regions of positive potential. scispace.com

Molecular Electron Density Theory (MEDT) for Regioselectivity Prediction

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the mechanisms of chemical reactions, particularly cycloadditions. semanticscholar.orgrsc.org By analyzing the changes in electron density throughout a reaction, MEDT can predict reactivity and selectivity. semanticscholar.orgnih.gov For a molecule like this compound, which could potentially participate in reactions involving its carbonyl group or activated methylene group, MEDT could be used to predict the outcome of such transformations.

In the context of [3+2] cycloaddition reactions involving similar compounds like p-bromophenyl nitrile oxide, MEDT has been successfully applied to explain the observed regioselectivity. semanticscholar.org The theory analyzes the global and local reactivity indices derived from Conceptual DFT, such as the electronic chemical potential and nucleophilicity, to predict how reactants will approach each other. semanticscholar.orgrsc.orgnih.gov The analysis of global electron density transfer (GEDT) can determine the polar character of a reaction, which in turn influences the reaction pathway. semanticscholar.org Studies on related systems show that MEDT can correctly predict whether a reaction will favor an ortho or meta regioisomer, providing insights that are crucial for synthetic planning. semanticscholar.orgrsc.org

Modeling of Crystal Structure and Intermolecular Interactions

Computational modeling is essential for understanding and rationalizing the complex three-dimensional architecture of a crystal. By combining data from experimental techniques like X-ray diffraction with theoretical calculations, a detailed model of the crystal structure can be built. This model provides precise information on bond lengths, bond angles, and torsion angles. nih.govresearchgate.net

The modeling of intermolecular interactions is a critical component of this process. As identified through Hirshfeld surface analysis and crystallographic studies, the crystal packing of this compound and its analogs is stabilized by a network of weak interactions. nih.govnih.gov These include:

C—H···O Hydrogen Bonds: These are consistently observed to link molecules into chains or other supramolecular assemblies. nih.govnih.gov

Halogen Interactions: Contacts involving bromine and chlorine (e.g., H···Br, H···Cl, Br···Br) play a significant role. nih.govnih.gov

π–π Stacking: Interactions between the aromatic rings contribute to the stability of the packed structure. nih.gov

Computational energy framework calculations can further quantify the different energy components (electrostatic, polarization, dispersion, and repulsion) that contribute to the total interaction energy, providing a deeper understanding of the forces driving the supramolecular assembly. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters. researchgate.netwarwick.ac.uk For this compound, these calculations can provide theoretical spectra that aid in the interpretation of experimental data.

A detailed vibrational analysis can be performed by calculating the fundamental vibrational frequencies. researchgate.net The results are often compared with experimental FT-IR and Raman spectra. To improve the agreement between theoretical and experimental values, calculated frequencies are sometimes scaled. A potential energy distribution (PED) analysis can also be carried out to assign the calculated vibrational modes to specific functional groups within the molecule. researchgate.net

Similarly, electronic transitions can be predicted using TD-DFT calculations. This allows for the simulation of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., n→π* or π→π* transitions). researchgate.net These calculations can also be performed to account for solvent effects, offering a more complete picture of the molecule's spectroscopic behavior in different environments. researchgate.net

Biological Activity and Mechanistic Insights

Antimicrobial Properties and Mechanism of Action

Research into the biological activities of 1-(4-Bromophenyl)-2-chloroethanone, an α-haloketone, has revealed its potential as an antimicrobial agent. researchgate.net Like other α-haloketones, its reactivity is attributed to the presence of two electrophilic centers: the α-carbon and the carbonyl carbon. researchgate.net This dual reactivity allows for interactions with various biological nucleophiles, forming the basis of its antimicrobial effects.

Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal species. researchgate.net For instance, certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising activity. researchgate.net

The antimicrobial potential of this class of compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various pathogens. Studies on related brominated compounds have demonstrated significant efficacy. For example, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol exhibited MIC values ranging from 0.117–2.5 μg/mL against Gram-positive bacteria and 0.5–2 μg/mL against Gram-negative bacteria. nih.gov

Disruption of Microbial Cell Membranes

The lipophilic nature of the 4-bromophenyl group can facilitate the compound's passage through the lipid-rich cell membranes of microorganisms. While direct studies on this compound's effect on membrane integrity are not extensively detailed in the provided information, the mechanism of related compounds suggests that interaction with membrane components is a plausible mode of action. nih.govmdpi.com The disruption of membrane potential and ion homeostasis is a known antibacterial mechanism for some compounds, leading to rapid cell death without causing outright cell lysis. nih.gov

Inhibition of Vital Enzymatic Processes

The electrophilic nature of the α-carbon in this compound makes it susceptible to nucleophilic attack by amino acid residues, such as cysteine or histidine, within the active sites of essential microbial enzymes. This covalent modification can lead to the irreversible inhibition of enzymes crucial for microbial survival. For instance, α-haloketones are known to be key precursors for pharmacologically active compounds, suggesting their interaction with biological targets like enzymes. researchgate.net Molecular docking studies on derivatives have shown potential binding to enzymes like topoisomerase II, which is vital for bacterial DNA replication. researchgate.net

Anticancer Activity and Apoptosis Induction in Cancer Cells

Derivatives of this compound have also been investigated for their potential as anticancer agents. researchgate.net The cytotoxic effects of α-haloketones are a subject of ongoing research, with studies showing their potential to induce cell death in cancer cell lines. nih.gov

Dose-Dependent Decrease in Cell Viability

In vitro studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated a dose-dependent cytotoxic effect against cancer cell lines such as the estrogen receptor-positive human breast adenocarcinoma cell line (MCF-7). researchgate.net The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. For example, specific derivatives have shown IC50 values of 38.0 µM and 40.6 µM against the MCF-7 cell line. researchgate.net This indicates that with increasing concentrations of the compound, the viability of the cancer cells decreases.

Increased Apoptosis Rates

The mechanism of cancer cell death induced by these compounds often involves the process of apoptosis, or programmed cell death. While direct evidence for this compound is limited in the provided results, related compounds have been shown to induce apoptosis. nih.gov This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. For instance, some 1,4-naphthoquinone (B94277) derivatives, which also possess electrophilic centers, have been shown to induce apoptosis through a mitochondrial pathway, accompanied by the upregulation of the tumor suppressor p53. nih.gov

Role as an Electrophile in Biological Systems

The chemical structure of this compound, specifically the α-halo ketone functional group, defines its role as a potent electrophile in biological systems. researchgate.netwikipedia.org The electron-withdrawing nature of the adjacent carbonyl group and the halogen atom renders the α-carbon highly susceptible to nucleophilic attack. wikipedia.org This inherent reactivity allows it to act as an alkylating agent, readily reacting with a variety of biological nucleophiles including amino, sulfhydryl, and hydroxyl groups found in proteins and nucleic acids. wikipedia.org This ability to form covalent bonds with biological macromolecules is the underlying principle of its biological activity, including its antimicrobial and potential anticancer properties. researchgate.nettaylorandfrancis.com

Enzyme Inhibition and Receptor Binding Studies

While specific enzyme inhibition and receptor binding studies for this compound are not extensively documented in publicly available literature, the known reactivity of the α-haloketone functional group allows for informed predictions. As discussed, these compounds are known to be irreversible inhibitors of enzymes that possess nucleophilic residues in their active sites.

For instance, studies on phenacyl bromide have demonstrated its ability to inhibit α-chymotrypsin. nih.gov It is plausible that this compound could exhibit inhibitory activity against a range of enzymes, particularly proteases, esterases, and dehydrogenases, which often contain reactive cysteine or histidine residues.

Regarding receptor binding, the interaction is less predictable without experimental data. However, some structurally related compounds have shown affinity for specific receptors. For example, some halide-containing organic molecules have been studied for their interactions with ion receptors. nih.gov The 4-bromophenyl moiety could potentially engage in hydrophobic or halogen bonding interactions within a receptor binding pocket.

Comparative Analysis of Biological Activity with Structural Analogs

The biological activity of this compound can be contextualized by comparing it with its structural analogs.

Phenoxyacetic acid derivatives , which share a phenyl ring and an acetic acid-like moiety, are known for their potent fungicidal properties. They also exhibit a wide range of other biological activities, including antimycobacterial, anti-inflammatory, antioxidant, and antibacterial effects. nih.gov This suggests that the core structure of this compound could be a scaffold for developing agents with antimicrobial properties.

trans-aryl-Palladium complexes containing halide ligands have been shown to possess free radical scavenging and enzyme inhibitory activities. nih.gov In these complexes, the nature of the halide (I > Br > Cl) influences the biological activity. nih.gov This highlights the important role that the halogen atom plays in the biological profile of a compound.

Ring-substituted salicylanilides and carbamoylphenylcarbamates have been investigated for a spectrum of biological activities, including inhibition of photosynthetic electron transport and antimicrobial effects. nih.govnih.gov The lipophilicity and electronic properties of the ring substituents are critical determinants of their activity. nih.gov This underscores the impact that the 4-bromo substitution on the phenyl ring of this compound would have on its biological interactions.

Table 2: Comparison of Biological Activities of this compound and its Structural Analogs

| Compound/Analog Class | Key Structural Features | Reported Biological Activities | Potential Activity of this compound (Inferred) |

| This compound | α-haloketone, 4-bromophenyl group | Not extensively studied | Enzyme inhibition, protein modification, potential mutagenicity, antimicrobial activity |

| Phenoxyacetic acid derivatives | Phenyl ring, acetic acid-like moiety | Fungicidal, antimycobacterial, anti-inflammatory, antioxidant, antibacterial nih.gov | Potential for similar antimicrobial and other biological activities |

| trans-aryl-Palladium halide complexes | Halide ligands | Free radical scavenging, enzyme inhibition nih.gov | The chloro and bromo groups may contribute to similar activities |

| Ring-substituted salicylanilides | Substituted phenyl rings | Inhibition of photosynthesis, antimicrobial activity nih.govnih.gov | The 4-bromophenyl group likely influences biological target specificity and activity |

| Phenacyl bromide | α-bromoketone | Enzyme inhibition (α-chymotrypsin) nih.gov | Likely to exhibit similar enzyme inhibitory properties |

This table is a comparative analysis based on available literature and inferred potential activities.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The classical synthesis of α-haloacetophenones often involves methods that are effective but may not align with modern principles of green chemistry. Future research is increasingly focused on developing synthetic routes to 1-(4-Bromophenyl)-2-chloroethanone and its derivatives that are more efficient and environmentally benign.

One promising area is the adoption of microwave-assisted synthesis. researchgate.net Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net The development of solvent-free reaction conditions, or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), represents another key research thrust. researchgate.net Furthermore, the exploration of solid acid catalysts, such as silica-supported phosphoric acid (SiO2-H3PO4), offers a pathway to creating heterogeneous catalytic systems that are easily separable and recyclable, minimizing waste and improving process economy. researchgate.net The goal is to develop protocols that are not only high-yielding but also reduce energy consumption and the use of hazardous or volatile organic solvents. researchgate.net

Discovery of Novel Biological Activities and Therapeutic Applications

Derivatives synthesized from this compound are known to exhibit a broad spectrum of biological activities. For instance, phenoxyacetic acid derivatives, which can be synthesized using this compound as a starting material, have shown potential as antimycobacterial, anti-inflammatory, antioxidant, antibacterial, analgesic, and diuretic agents. nih.govresearchgate.net

Future research will focus on systematically exploring the therapeutic potential of new molecules derived from this compound. This involves synthesizing libraries of novel compounds and screening them for a wider range of biological targets. High-throughput screening methods will be instrumental in identifying lead compounds for conditions ranging from infectious diseases to metabolic disorders. The structural information from these derivatives, such as the observed eclipsed conformation in some twofold halogenated phenylated phenyloxyethanones, can guide the design of new compounds with potentially enhanced or entirely new biological functions. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound and its derivatives, advanced computational modeling offers a powerful approach to predict molecular properties and reaction outcomes, thereby guiding experimental work.

Density Functional Theory (DFT) calculations, for example, can be employed to gain mechanistic insights into reactions involving this compound. researchgate.net Such calculations can help elucidate reaction pathways, transition states, and the influence of various substituents on reactivity. researchgate.net Furthermore, computational models can predict spectroscopic properties, such as ¹H NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. researchgate.net By calculating properties like HOMO-LUMO energy gaps, researchers can also predict the electronic behavior of new derivatives. researchgate.net This predictive power accelerates the design of molecules with specific, desired characteristics, reducing the time and resources spent on trial-and-error synthesis.

Integration with Materials Science for Functional Devices

The unique electronic and structural properties of molecules derived from this compound make them interesting candidates for applications in materials science. The presence of heavy atoms like bromine and the potential for extensive π-electronic delocalization in its derivatives are features that can be exploited for creating functional materials. researchgate.net